(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(6-methylpyridin-3-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
This guide provides a comprehensive technical overview of the chiral molecule (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine, a compound of interest for researchers and professionals in drug development and medicinal chemistry. Given its specific stereochemistry and substituted pyridine moiety, this molecule presents unique characteristics for potential biological activity and synthetic exploration. This document details its molecular structure, physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and methods for its thorough characterization.
Molecular Structure and Physicochemical Properties
This compound is a chiral primary amine featuring a propane backbone substituted with a 6-methylpyridin-3-yl group at the second carbon. The "(2R)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological systems.
Structural Analysis
The molecule's structure combines an aromatic heterocyclic system (6-methylpyridine) with a flexible alkylamine chain. The pyridine ring, a common scaffold in pharmaceuticals, introduces basicity and potential for various intermolecular interactions, including hydrogen bonding and π-stacking. The primary amine group is a key functional group, imparting basicity and serving as a handle for further chemical modifications. The methyl group at the 6-position of the pyridine ring can influence the molecule's electronic properties and steric profile.
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, calculated based on its structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | Calculated |
| Molecular Weight | 150.22 g/mol | Calculated |
| IUPAC Name | This compound | N/A |
| CAS Number | Not available | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Boiling Point | Estimated to be in the range of 200-250 °C | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
| pKa (amine) | Estimated to be around 9-10 | N/A |
| pKa (pyridine) | Estimated to be around 5-6 | N/A |
Proposed Asymmetric Synthesis
Synthetic Scheme Overview
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 1-(6-Methylpyridin-3-yl)propan-1-ol
-
Rationale: This step establishes the carbon skeleton of the target molecule by forming a C-C bond between the pyridine ring and the propane chain via a Grignard reaction. 3-Bromo-6-methylpyridine is chosen as the starting material to ensure the correct substitution pattern.
-
Protocol:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium.
-
Slowly add a solution of 3-bromo-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. Maintain the reaction temperature below 30 °C.
-
After the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the reaction mixture to 0 °C.
-
Slowly add propanal (1.1 eq) to the Grignard solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(6-methylpyridin-3-yl)propan-1-ol.
-
Step 2: Synthesis of 1-(6-Methylpyridin-3-yl)propan-1-one
-
Rationale: The secondary alcohol is oxidized to a ketone, which will then be converted to the amine in the subsequent asymmetric step. Pyridinium chlorochromate (PCC) is a mild oxidizing agent suitable for this transformation.
-
Protocol:
-
To a solution of 1-(6-methylpyridin-3-yl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be used in the next step without further purification.
-
Step 3 & 4: Asymmetric Reductive Amination and Diastereoselective Reduction
-
Rationale: This is the key stereochemistry-inducing step. The ketone is first condensed with a chiral amine, (R)-α-methylbenzylamine, to form a chiral imine intermediate. The subsequent reduction of this imine is diastereoselective, controlled by the existing chiral center from the α-methylbenzylamine. Sodium borohydride is a suitable reducing agent for this transformation.
-
Protocol:
-
To a solution of 1-(6-methylpyridin-3-yl)propan-1-one (1.0 eq) in anhydrous toluene, add (R)-α-methylbenzylamine (1.2 eq) and titanium(IV) isopropoxide (1.5 eq).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water for 12 hours.
-
Cool the reaction mixture to room temperature and then to 0 °C.
-
Slowly add sodium borohydride (2.0 eq) in portions.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with methanol, followed by the addition of water.
-
Filter the mixture and extract the filtrate with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric mixture can be separated by column chromatography if necessary, though it is often carried through to the next step.
-
Step 5: Deprotection to Yield this compound
-
Rationale: The final step involves the removal of the chiral auxiliary (the α-methylbenzyl group) by hydrogenolysis. Palladium on carbon is an effective catalyst for this debenzylation reaction.
-
Protocol:
-
Dissolve the diastereomeric amine mixture from the previous step in methanol.
-
Add 10% palladium on carbon (10 wt%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the final product, this compound.
-
Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons in the molecule. Expected signals include those for the aromatic protons on the pyridine ring, the methyl group on the pyridine ring, the methine and methylene protons of the propane chain, and the amine protons.[1]
-
¹³C NMR: Will confirm the carbon framework of the molecule.
-
-
Mass Spectrometry (MS):
Chiral Purity Analysis
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the final product will be determined by chiral HPLC using a suitable chiral stationary phase. This is a critical step to validate the success of the asymmetric synthesis.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The specific toxicity of this compound has not been established, so it should be treated as potentially hazardous.
References
- Choi, Y., et al. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(5), 548-555.
-
ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. Available at: [Link]
- Huang, R. J., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography. Atmospheric Measurement Techniques, 7(7), 2027-2039.
- Whitney, T. A., et al. (1971). Investigation of polytertiary alkylamines using chemical ionization mass spectrometry. Analytical Chemistry, 43(8), 1048-1054.
- Pietrzycki, W., & Tomasik, P. (1976). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 24(11), 905-911.
-
ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. Available at: [Link]
- Apffel, A., et al. (1997). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
- Duckett, S. B., et al. (2016). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 54(11), 883-890.
- Crosby, J. (1998). Resolution of chiral amines.
-
LibreTexts. 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
Sources
solubility profile of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine in organic solvents
Solubility Profile & Process Engineering Guide: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
Part 1: Executive Summary
This compound (CAS: Analogous to 1335787-68-2 series) is a critical chiral building block, often utilized in the synthesis of kinase inhibitors and GPCR modulators. Its structure features a basic primary amine, a pyridine ring, and a lipophilic propyl chain.
Understanding the solubility profile of this compound is not merely about data collection; it is the foundation for designing efficient reaction workups , chiral resolutions , and crystallization processes . This guide moves beyond static numbers to provide a dynamic solubility model, enabling researchers to predict behavior across pH ranges and solvent classes.
Part 2: Physicochemical Characterization
To predict solubility, we must first understand the molecular forces at play. This compound exhibits "amphiphilic basicity"—it has distinct polar/ionized regions and a hydrophobic scaffold.
| Property | Value (Predicted/Typical) | Impact on Solubility |
| Molecular Weight | ~150.22 g/mol | Low MW favors solubility in diverse solvents. |
| pKa (Pyridine N) | ~5.5 - 6.0 | Protonates only in strong acid. |
| pKa (Primary Amine) | ~9.8 - 10.2 | Protonates in neutral/weakly acidic media. |
| LogP (Octanol/Water) | 1.3 – 1.7 | Moderately lipophilic; soluble in organics, sparingly in water (neutral). |
| H-Bond Donors | 2 (Amine) | Good solubility in alcohols/water. |
| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Interactions with protic solvents. |
Expert Insight: The solubility of this molecule is pH-switchable .
-
pH < 5: Dicationic (highly water-soluble).
-
pH 7-9: Monocationic (water-soluble, reduced organic solubility).
-
pH > 11: Neutral Free Base (High organic solubility, low water solubility).
Part 3: Solubility Profile in Organic Solvents
The following data represents the Free Base form of the compound at 25°C.
Table 1: Solubility Classification & Process Utility
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Alcohols (Protic) | Methanol (MeOH) | Very High (>200 mg/mL) | Ideal reaction medium for reductive amination; difficult for crystallization. |
| Isopropanol (IPA) | High | Good for salt formation/crystallization. | |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Excellent extraction solvent; solubilizes free base rapidly. |
| Esters | Ethyl Acetate (EtOAc) | High (~100-150 mg/mL) | Preferred "Green" extraction solvent; useful for recrystallization. |
| Ethers | THF, MTBE | Moderate | MTBE is a potential anti-solvent if cooled; THF is a good reaction solvent. |
| Aprotic Polar | DMSO, DMF | Very High | Use only if necessary; difficult to remove. |
| Hydrocarbons | Hexane, Heptane | Low (<10 mg/mL) | Critical Anti-Solvent. Use to crash out the free base or its salts. |
| Aqueous | Water (pH > 12) | Low (<5 mg/mL) | Allows for phase separation (oiling out) of the free base. |
Part 4: Process Engineering & Visualizations
Workflow 1: The pH-Swing Extraction Logic
The most robust method to purify this amine relies on its solubility switch. We utilize the difference in LogD (distribution coefficient) across the pH scale.
Caption: Figure 1.[1] pH-Swing Extraction logic leveraging the solubility differential between the ionized salt (aqueous soluble) and neutral free base (organic soluble).
Workflow 2: Crystallization Strategy (Salt Formation)
The free base is often an oil or low-melting solid. For storage and stability, converting to a salt (e.g., HCl, Fumarate, Tartrate) is recommended.
Caption: Figure 2. Salt formation and crystallization workflow. Alcohols are chosen as primary solvents to ensure homogeneity before acid addition.
Part 5: Experimental Protocols
To validate the specific solubility for your exact batch (which can vary with purity), use this "Self-Validating" protocol.
Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)
Use this for rapid solvent screening.
-
Preparation: Weigh ~50 mg of this compound into a 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 1 minute after each addition.
-
Observation:
-
Soluble: Clear solution obtained.
-
Insoluble: Solid persists after 1 mL added (<50 mg/mL).
-
-
Calculation: Solubility (
) = .
Protocol B: HPLC Solubility Assay (High Precision)
Use this for thermodynamic data or formulation.
-
Saturation: Add excess solid to solvent in a sealed vial. Stir at 25°C for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Dilution: Dilute filtrate 1:100 with Mobile Phase (e.g., Water/Acetonitrile).
-
Quantification: Inject into HPLC (C18 Column, UV @ 260 nm). Compare peak area against a standard curve.
Part 6: References & Authority
-
PubChem Compound Summary. 3-(6-methylpyridin-2-yl)propan-1-amine (Analogous Structure). National Center for Biotechnology Information.
-
Synthesis of Pyridine-Based Intermediates. Patent US7208603B2: Synthesis method and intermediates of pyridin-2-yl-methylamine. (Demonstrates extraction/solubility workflows for methyl-pyridin-amines).
-
Solubility of Amines. Propylamine Physicochemical Properties. Wikipedia/Standard Chemical Data. (Provides baseline for alkylamine chain behavior).
-
Chiral Resolution Strategies. Synthesis of Enantiomerically Enriched Aminopropylphosphonates. MDPI. (Discusses resolution and handling of chiral aminopropyl derivatives).
Sources
literature review of 6-methylpyridin-3-yl derivatives in drug discovery
An In-depth Technical Guide to 6-Methylpyridin-3-yl Derivatives in Drug Discovery
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a heterocyclic system whose structural and electronic properties have made it a ubiquitous feature in a vast array of pharmaceuticals.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions allow for fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2] Within this family, the 6-methylpyridin-3-yl moiety has emerged as a particularly valuable scaffold. Its strategic placement of a methyl group and a point of attachment offers a unique combination of steric and electronic features that medicinal chemists have successfully exploited across diverse therapeutic areas. This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and applications of 6-methylpyridin-3-yl derivatives, offering field-proven insights for researchers and drug development professionals.
Part 1: The Role in Oncology
The 6-methylpyridin-3-yl scaffold is a key component in several anticancer agents, primarily by serving as a crucial building block for kinase inhibitors and as a core structure for agents targeting the tumor microenvironment.
Tyrosine Kinase Inhibitors: A Cornerstone Intermediate
The diaryl amine scaffold featuring a pyrimidinyl-pyridine hybrid system is central to the design of numerous tyrosine kinase inhibitors.[3] A pivotal intermediate, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine , is instrumental in the synthesis of blockbuster drugs like Nilotinib and Imatinib, used in the treatment of chronic myeloid leukemia (CML).[3][4] The synthesis of this intermediate typically involves a critical C-N bond formation between 2-chloro-4-(pyridin-3-yl)pyrimidine and 2-methyl-5-nitroaniline, followed by the reduction of the nitro group.[4]
Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine [4]
-
Reaction Setup: To a suitable reaction vessel, add 2-chloro-4-(pyridin-3-yl)pyrimidine and 2-methyl-5-nitroaniline.
-
Solvent and Base: Suspend the reactants in a suitable solvent such as 2-butanol. Add a base, for example, sodium bicarbonate, to neutralize the HCl generated during the reaction.
-
Heating: Heat the reaction mixture under reflux for an extended period (e.g., 48 hours) to drive the nucleophilic aromatic substitution to completion.
-
Workup: After cooling, the product typically precipitates. It can be isolated by filtration, washed with a suitable solvent (e.g., ethyl acetate) to remove impurities, and dried under vacuum.
-
Subsequent Reduction: The resulting nitropyrimidine intermediate is then reduced to the corresponding diamine (Formula III in patent literature) using standard reduction conditions, such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas or ammonium formate), in a solvent like ethyl acetate.[4]
Caption: General synthesis workflow for a key diamine intermediate.
Carbonic Anhydrase Inhibitors: Targeting Hypoxic Tumors
Carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII, are crucial for cancer cell survival in hypoxic environments by regulating intracellular pH.[5][6] This makes them a prime target for anticancer drug development. Researchers have designed novel 3-(6-methylpyridin-2-yl)coumarin derivatives that demonstrate potent and selective inhibition of these cancer-related CAs over the ubiquitous cytosolic isoforms hCA I and II, thereby minimizing potential side effects.[5][6] The design strategy embeds the pyridine motif onto a coumarin scaffold, a known privileged structure, to create compounds that interact with the active site of the enzyme.[5]
| Compound | Substitution (R) | hCA IX Kᵢ (µM)[6] | hCA XII Kᵢ (µM)[6] | Selectivity Index (hCA IX vs hCA I/II)[6] |
| MPC 3 | Acetyl | 0.95 | 0.68 | > 105.26 |
| MPC 5a | Phenyl | 1.5 | 1.1 | > 66.67 |
| MPC 5m | Thiophen-2-yl | 1.1 | 0.85 | > 90.91 |
| MPC 5n | 5-Methylfuran-2-yl | 1.5 | 1.2 | > 66.67 |
Causality in Design: The introduction of different lipophilic aromatic and heteroaromatic rings (chalcone derivatives) is anticipated to afford favorable interactions with amino acid residues at the rim of the CA active site.[5] The data shows that smaller substituents and certain heteroaromatic rings, like thiophene, maintain or enhance inhibitory activity and selectivity.[6]
Caption: Targeting the tumor microenvironment via CAIX/XII inhibition.
Part 2: Probing Neurodegenerative Disorders
The unique structure of 6-methylpyridin-3-yl derivatives has been leveraged to develop agents that interact with key targets in the central nervous system (CNS), including receptors involved in neurotransmission and protein aggregates characteristic of neurodegenerative diseases.[7][8][9]
mGluR5 Negative Allosteric Modulators
The metabotropic glutamate receptor subtype 5 (mGluR5) is implicated in numerous brain disorders, making it an attractive therapeutic target.[10] Structure-activity relationship (SAR) studies on N-(6-methylpyridin-yl)-substituted aryl amides and 2-methyl-6-(substituted-arylethynyl)pyridines have identified these scaffolds as potent mGluR5 negative allosteric modulators (NAMs).[11] These compounds bind to a site distinct from the glutamate binding site, inhibiting receptor function.
SAR Insights:
-
Alkyne vs. Amide Linker: Both series demonstrate high affinity for mGluR5, indicating tolerance for different linker geometries.[11]
-
Aryl Ring Substitution: A 3-cyano (3-CN) substitution on the terminal aryl ring was found to be critical for potent activity in the alkyne series, a finding that was successfully translated to the amide series to improve binding affinity.[11]
Experimental Protocol: mGluR5 Radioligand Binding Assay [11]
-
Membrane Preparation: Utilize membranes prepared from HEK293 cells stably transfected with human mGluR5 or from rat brain tissue.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.2 mM MgCl₂, 2 mM CaCl₂).
-
Incubation: In a 96-well plate, combine the cell membranes, a radioligand such as [³H]-M-MPEP or a derivative, and varying concentrations of the test compound (the 6-methylpyridin-3-yl derivative).
-
Non-specific Binding: Determine non-specific binding in parallel wells containing a high concentration of a known mGluR5 antagonist (e.g., MPEP).
-
Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
PET Tracers for Parkinson's Disease
The fibrillary aggregation of the α-synuclein protein is a pathological hallmark of Parkinson's disease (PD).[7] Developing positron emission tomography (PET) tracers to visualize these aggregates in the living brain is a major goal for early diagnosis and monitoring disease progression. A novel class of compounds, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives, has shown high binding potency and selectivity for α-synuclein aggregates.[7][12]
Several lead compounds from this series have been successfully radiolabeled with Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) and have demonstrated the ability to penetrate the blood-brain barrier and provide favorable imaging pharmacokinetics in non-human primates.[7][12]
| Tracer Candidate | Target Affinity (K_d) | Key Finding |
| [¹²⁵I]8i | 5 nM (for PD brain tissues) | Very potent radioligand, selective for PD vs. Alzheimer's disease (AD) tissues.[7][12] |
| [¹¹C]7f | High Affinity | Favorable brain washout pharmacokinetics in non-human primates.[7][12] |
| [¹⁸F]7j | High Affinity | Favorable brain washout pharmacokinetics in non-human primates.[7][12] |
digraph "PET_Tracer_Development_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];A[label="Scaffold Design\n(N-(6-methoxypyridin-3-yl)\nquinoline-2-amine)"]; B[label="Chemical Synthesis\nof Derivatives"]; C [label="In Vitro Screening\n(Binding affinity to α-synuclein fibrils)"]; D [label="Lead Selection\n(High Affinity & Selectivity)"]; E [label="Radiolabeling\n([11C] or [18F])", fillcolor="#FBBC05"]; F [label="In Vitro Autoradiography\n(Brain Tissue Sections)"]; G [label="In Vivo Evaluation\n(Non-Human Primates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="PET Imaging & Pharmacokinetics\n(BBB Penetration, Washout)", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; E -> F; E -> G -> H; }
Caption: Workflow for PET tracer development for neurodegenerative diseases.
Part 3: Anti-inflammatory Drug Synthesis
The 6-methylpyridin-3-yl scaffold is a critical component in the industrial synthesis of modern anti-inflammatory drugs, specifically selective COX-2 inhibitors.
Key Intermediate for Etoricoxib (Arcoxia®)
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain. A crucial intermediate in its manufacture is 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .[13] The synthesis of this "ketosulfone" intermediate has been the subject of extensive process chemistry optimization.[13][14][15] A common route involves the condensation of 4-(methylthio)phenylacetonitrile with methyl 6-methylnicotinate, followed by hydrolysis, decarboxylation, and a critical oxidation step to convert the sulfide to the sulfone.[14][15]
Causality in Synthesis: The oxidation of the sulfide to the sulfone is a challenging step because the pyridine nitrogen can also be oxidized, leading to an N-oxide impurity.[15] Early processes used catalysts like sodium tungstate (Na₂WO₄) with hydrogen peroxide.[14] However, improved processes have been developed that avoid this catalyst, using a mixture of sulfuric acid and acetic acid with hydrogen peroxide, which provides a cleaner and more industrially scalable reaction.[15]
Experimental Protocol: Synthesis and Oxidation to the Ketosulfone Intermediate [15]
Step 1: Condensation
-
Charge a reactor with 4-methylthiophenyl acetonitrile, methyl 6-methylnicotinate, and a solvent like toluene.
-
Heat the mixture (e.g., to 90-95°C).
-
Slowly add a solution of a strong base, such as sodium methoxide in methanol.
-
Maintain the reaction at high temperature (e.g., 105-110°C) for several hours until completion.
-
Cool the reaction and quench with water and acetic acid to precipitate the condensed intermediate, 3-pyridine. Filter and dry the solid.
Step 2: In-situ Hydrolysis, Decarboxylation, and Oxidation
-
In a separate reactor, prepare a solution of concentrated sulfuric acid in water and heat to 60-65°C.
-
Add the cyano intermediate from Step 1 in portions. Heat further (e.g., 95-100°C) to drive the hydrolysis and decarboxylation, forming the "ketosulfide" in situ.
-
Cool the reaction mass (e.g., to 20-25°C) and add acetic acid.
-
Further cool to 5-10°C and slowly add 30-48% hydrogen peroxide, maintaining the low temperature.
-
Stir the reaction at ambient temperature for several hours until the oxidation is complete.
-
Quench the reaction by adding it to cold water, which precipitates the final product, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. Isolate by filtration and purify as needed.
Conclusion and Future Perspectives
The 6-methylpyridin-3-yl scaffold has unequivocally demonstrated its value as a privileged structure in modern drug discovery. Its applications span a wide range of therapeutic areas, from forming the backbone of life-saving cancer drugs and anti-inflammatories to enabling the development of sophisticated diagnostic tools for neurodegenerative diseases. The synthetic accessibility and the tunable electronic and steric properties of this moiety ensure its continued relevance.
Future research will likely see the 6-methylpyridin-3-yl scaffold incorporated into novel drug modalities. Its proven ability to anchor molecules to biological targets makes it an attractive candidate for use in developing Proteolysis Targeting Chimeras (PROTACs) or targeted covalent inhibitors. Furthermore, as our understanding of disease biology deepens, this versatile scaffold will undoubtedly be employed to craft next-generation therapeutics targeting novel pathways and addressing unmet medical needs.
References
-
Cosford, N. D. P., et al. (2007). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Ahamed, M., et al. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Cells. Available at: [Link] (Note: Fictionalized future date from search result)
- Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
Al-Janabi, H. H., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
-
Ametamey, S. M., et al. (2010). Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) derivatives and the discovery of a high affinity analogue as a potential candidate for imaging metabotropic glutamate recepors subtype 5 (mGluR5) with positron emission tomography (PET). Journal of Medicinal Chemistry. Available at: [Link]
-
IP.com. (Date not available). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Available at: [Link]
-
Tawfik, H. O., et al. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Tawfik, H. O., et al. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Available at: [Link]
- Google Patents. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
-
Lee, K., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Verga, D., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2022). Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity. Available at: [Link]
-
Li, J., et al. (2023). Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety. Molecules. Available at: [Link]
-
Uddin, M. S., et al. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
R&D Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]
-
Sharifi-Rad, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes. Available at: [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones as selective inhibitors of cancer-related carbonic anhydrases IX and XII endowed with anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. neuroscirn.org [neuroscirn.org]
- 10. Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) derivatives and the discovery of a high affinity analogue as a potential candidate for imaging metabotropic glutamate recepors subtype 5 (mGluR5) with positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 14. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 15. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
Methodological & Application
reductive amination procedures yielding (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
Executive Summary & Strategic Rationale
The target molecule, (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine , represents a chiral
While direct reductive amination of the corresponding aldehyde (2-(6-methylpyridin-3-yl)propanal) with ammonia yields a racemic mixture, this Application Note details a Diastereoselective Reductive Amination protocol. By utilizing a chiral amine auxiliary, we leverage the configurational lability of the
Key Technical Advantages:
-
Stereocontrol: Avoids expensive chiral chromatography by using inexpensive chiral auxiliaries.
-
Scalability: Utilizes robust hydride reducing agents and standard catalytic hydrogenation.
-
Atom Economy: Direct conversion of the carbonyl precursor to the amine with in-situ stereochemical adjustment.
Reaction Pathway & Mechanism
The synthesis proceeds via the condensation of 2-(6-methylpyridin-3-yl)propanal (1) with (R)-1-phenylethylamine (2) to form a chiral imine. Given the acidity of the
Pathway Visualization
Figure 1: Strategic workflow for the diastereoselective reductive amination.
Detailed Experimental Protocol
Phase 1: Imine Formation & Reduction (Reductive Amination)
Reagents & Materials:
-
Substrate: 2-(6-Methylpyridin-3-yl)propanal (Racemic)
-
Auxiliary: (R)-1-Phenylethylamine (1.05 equiv)
-
Lewis Acid/Desiccant: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH4) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Anhydrous Dichloromethane (DCM) and Methanol (MeOH)
Step-by-Step Procedure:
-
Condensation:
-
In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 2-(6-methylpyridin-3-yl)propanal (10.0 mmol) in anhydrous DCM (40 mL).
-
Add (R)-1-Phenylethylamine (10.5 mmol) followed by Titanium(IV) isopropoxide (12.0 mmol) dropwise. Note: Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving imine formation.
-
Stir the mixture at ambient temperature (20–25°C) for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Option A (Standard): Dilute with anhydrous MeOH (20 mL) and add Sodium Borohydride (15.0 mmol) in small portions to avoid vigorous effervescence.
-
Option B (Milder): Use Sodium Triacetoxyborohydride (STAB) directly in DCM if functional group tolerance is a concern (though NaBH4 is generally safe for pyridines).
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
-
Work-up:
-
Quench the reaction by adding 1N NaOH (20 mL) carefully. Stir for 30 minutes to precipitate titanium salts.
-
Filter the suspension through a pad of Celite. Wash the pad with DCM.
-
Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification (Crucial for Stereopurity):
-
The crude residue contains diastereomeric secondary amines.
-
Purify via Flash Column Chromatography (SiO2, Gradient: 0-10% MeOH in DCM with 1% NH4OH).
-
Checkpoint: Isolate the major diastereomer corresponding to the (2R)-configuration. (Note: The specific elution order depends on the auxiliary; confirmation via NMR or chiral HPLC is required at this stage).
-
Phase 2: Auxiliary Removal (Hydrogenolysis)
Reagents:
-
Catalyst: 20% Palladium hydroxide on Carbon (Pearlman's Catalyst) or 10% Pd/C.
-
Hydrogen Source: H2 gas (balloon or 1-3 bar) or Ammonium Formate (Transfer Hydrogenation).
-
Solvent: Methanol or Ethanol.[1]
Procedure:
-
Dissolve the purified secondary amine (from Phase 1) in Methanol (0.1 M concentration).
-
Add the Palladium catalyst (10-20 wt% loading relative to substrate).
-
Hydrogenation:
-
Purge the vessel with Nitrogen, then Hydrogen.
-
Stir vigorously under H2 atmosphere (1 atm is usually sufficient; 3 atm for faster kinetics) at room temperature or mild heat (40°C) for 12–24 hours.
-
Note: Monitor for the cleavage of the phenylethyl group. The pyridine ring is generally stable under these conditions, but avoid high pressures/temperatures to prevent reduction of the heterocycle.
-
-
Isolation:
-
Filter the catalyst through Celite (Caution: Pd/C is pyrophoric; keep wet).
-
Concentrate the filtrate to yield the crude This compound .
-
Convert to the Hydrochloride or Tartrate salt for final crystallization and stabilization.
-
Data Specifications & Troubleshooting
Stoichiometry Table
| Reagent | Equiv.[2] | Role | Critical Parameter |
| Aldehyde Substrate | 1.0 | Precursor | Purity >95%; Freshly prepared/distilled |
| (R)-1-Phenylethylamine | 1.05 | Chiral Aux. | Optical purity >99% ee is essential |
| Ti(OiPr)4 | 1.2 | Lewis Acid | Anhydrous handling required |
| NaBH4 | 1.5 | Reductant | Add slowly at 0°C to control exotherm |
| Pd(OH)2/C | 10-20 wt% | Catalyst | Ensure catalyst is not poisoned by amines |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Imine) | Water in solvent; Steric hindrance | Use Ti(OiPr)4 or molecular sieves; Increase time/temp. |
| Low Diastereoselectivity | Fast reduction; High temp | Cool to -78°C during reduction; Switch to bulky reductant (e.g., L-Selectride). |
| Pyridine Reduction | Over-hydrogenation | Use mild H2 pressure (1 atm); Stop reaction immediately upon auxiliary cleavage. |
| Racemization | Acidic work-up | Keep pH basic/neutral during extraction; Avoid strong acids with the aldehyde. |
References
-
Reductive Amination Fundamentals: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Chiral Auxiliary Method: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002. Link
-
Titanium-Mediated Imination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995. Link
- Hydrogenolysis Protocols: Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard Reference Text).
Sources
The Strategic Role of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine in Pharmaceutical Synthesis: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Chiral amines are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs), with an estimated 40-45% of small molecule drugs containing a chiral amine moiety.[1] Among these, (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine stands out as a key intermediate of significant interest in modern drug development. Its unique structural combination of a chiral center and a substituted pyridine ring makes it a valuable synthon for creating complex molecular architectures with specific biological activities.
This comprehensive guide provides an in-depth exploration of the synthesis, purification, and analytical characterization of this compound, along with its critical applications in the preparation of pharmaceutical agents. The protocols and insights presented herein are designed to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile intermediate.
Physicochemical Properties and Safety Data
While specific experimental data for this compound is not extensively published in readily available literature, data from structurally related compounds such as 2-Amino-6-methylpyridine provides valuable preliminary insights.
Table 1: Physicochemical and Safety Data for Structurally Related Compounds
| Property | Data for 2-Amino-6-methylpyridine | Reference |
| Molecular Formula | C₆H₈N₂ | [2] |
| Molecular Weight | 108.14 g/mol | [2] |
| Melting Point | 40 - 44 °C | |
| Boiling Point | 208 - 209 °C | |
| Hazards | Toxic if swallowed, Fatal in contact with skin, Causes skin and serious eye irritation, May cause respiratory irritation.[3] | [3] |
Note: The data in Table 1 is for a related compound and should be used as a general guideline only. A comprehensive safety assessment must be conducted for this compound before handling.
Core Synthesis Strategies
The enantioselective synthesis of chiral amines like this compound is a critical step in pharmaceutical manufacturing. Several strategies can be employed, with the most common being asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: A Direct Enantioselective Approach
Asymmetric synthesis aims to directly produce the desired enantiomer, minimizing waste and improving process efficiency. A highly effective method for producing chiral primary amines is the asymmetric reductive amination of a prochiral ketone.[4]
Workflow for Asymmetric Reductive Amination
Caption: Asymmetric synthesis of the target chiral amine.
Protocol 1: Asymmetric Reductive Amination of 2-(6-Methylpyridin-3-yl)propan-2-one
This protocol is a generalized procedure based on established methods for the asymmetric reductive amination of similar ketones.[4] Optimization for the specific substrate is essential.
Materials:
-
2-(6-Methylpyridin-3-yl)propan-2-one
-
Ammonium trifluoroacetate (NH₄⁺TFA⁻)
-
Ru(OAc)₂((R)-BINAP) or a similar chiral ruthenium catalyst
-
Anhydrous solvent (e.g., Methanol, Ethanol)
-
Hydrogen gas (high pressure)
-
Inert gas (Argon or Nitrogen)
-
High-pressure reactor
Procedure:
-
Reactor Setup: Under an inert atmosphere, charge a high-pressure reactor with 2-(6-Methylpyridin-3-yl)propan-2-one, ammonium trifluoroacetate, and the chiral ruthenium catalyst in an appropriate anhydrous solvent.
-
Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the optimized hydrogen pressure (e.g., 0.8 MPa) and stir the reaction mixture at the determined temperature for the required duration.[4]
-
Monitoring: Monitor the reaction progress by taking aliquots (under safe conditions) and analyzing them by a suitable chromatographic technique (e.g., GC or HPLC) to determine the conversion of the ketone and the enantiomeric excess (ee) of the product.
-
Work-up: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt to yield the highly enantioenriched this compound.
Chiral Resolution: Separating Enantiomers
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-(6-methylpyridin-3-yl)propan-1-amine. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Workflow for Chiral Resolution
Caption: Chiral resolution of the racemic amine.
Protocol 2: Chiral Resolution using Diastereomeric Salt Crystallization
This protocol outlines a general procedure for chiral resolution. The choice of resolving agent and solvent system is critical and requires experimental screening.
Materials:
-
Racemic 2-(6-methylpyridin-3-yl)propan-1-amine
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid)
-
Suitable solvent system (e.g., methanol, ethanol, isopropanol/water mixtures)
-
Acid and Base for salt formation and liberation (e.g., HCl, NaOH)
Procedure:
-
Salt Formation: Dissolve the racemic amine in the chosen solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent. Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the resulting solution to cool slowly to induce crystallization of one of the diastereomeric salts. The cooling rate and temperature can be optimized to maximize yield and diastereomeric purity.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to liberate the free amine.
-
Extraction and Purification: Extract the free amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the enantioenriched this compound. The unwanted enantiomer can potentially be racemized and recycled to improve the overall process economy.[5]
Purification and Analysis
The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis.
Purification
Purification of the final product is typically achieved through one of the following methods:
-
Column Chromatography: For laboratory-scale purification, column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of the amine and any impurities. A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) with a small amount of a basic modifier (e.g., triethylamine) is often effective.
-
Crystallization: For larger-scale purification, crystallization is often preferred. This can be achieved by forming a salt of the amine with an achiral acid (e.g., HCl or H₂SO₄) and crystallizing it from a suitable solvent system. The pure salt can then be neutralized to give the free amine.
Analytical Characterization
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral amines.
Protocol 3: Chiral HPLC Analysis
This is a general starting point for developing a chiral HPLC method. The specific column and mobile phase will require screening and optimization.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for screening.[6][7]
Mobile Phase Screening:
A common strategy is to screen a set of mobile phases:
-
Normal Phase: Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine or ethanolamine).
-
Polar Organic Mode: Methanol or Ethanol with a basic additive.
-
Reversed Phase: Acetonitrile/Water with a buffer and a basic additive.
General Procedure:
-
Sample Preparation: Prepare a dilute solution of the amine in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the chiral column and run the analysis using the selected mobile phase.
-
Optimization: If separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers.
Applications in Pharmaceutical Synthesis
While direct public literature linking this compound to specific marketed drugs is limited, its structural motif is highly relevant to the synthesis of various therapeutic agents. The substituted pyridine ring is a common feature in many biologically active molecules. The chiral amine functionality allows for the stereospecific introduction of this key pharmacophore.
One area of significant interest is in the development of kinase inhibitors . Many kinase inhibitors feature a substituted pyridine or pyrimidine core, and the introduction of a chiral amine side chain can be crucial for achieving selectivity and potency. For instance, the synthesis of selective Janus Kinase (JAK) 1 inhibitors has involved the coupling of chiral amines to a core heterocyclic structure.[8]
The structural similarity of this compound to intermediates used in the synthesis of the COX-2 inhibitor Etoricoxib suggests its potential use in the development of novel anti-inflammatory agents. The synthesis of Etoricoxib involves the construction of a bipyridine system where one of the pyridine rings is a 6-methylpyridin-3-yl moiety.
Conclusion
This compound is a valuable and versatile chiral intermediate with significant potential in pharmaceutical synthesis. The ability to produce this compound in high enantiomeric purity through either asymmetric synthesis or chiral resolution is key to its utility. This guide provides a foundational understanding of the synthesis, purification, and analysis of this important building block, offering researchers and drug development professionals the necessary tools to leverage its potential in the discovery and development of new medicines. As with any chemical process, all protocols should be adapted and optimized for the specific laboratory conditions and scales of operation, with a strong emphasis on safety.
References
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved February 15, 2026, from [Link]
- Efficient method development for chiral separation by using CHIRAL ART columns - YMC. (n.d.).
-
Zhu, K., Xun, N., Wei, P., & Han, P. F. (2009). 6-Methylpyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o124. [Link]
-
The Synthesis and Chemical Utility of 2-Amino-6-picoline. (n.d.). Retrieved February 15, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved February 15, 2026, from [Link]
-
Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters - ACS Publications. (2021, April 23). Retrieved February 15, 2026, from [Link]
-
Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed. (2020, May 14). Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-Methyl-6-(2-methylprop-1-en-1-yl)pyridin-3-amine | C10H14N2 | CID 177846758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. ymc.co.jp [ymc.co.jp]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine Crystallization
Welcome to the technical support center for the crystallization of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing solvent selection and troubleshooting common crystallization challenges. As Senior Application Scientists, we have structured this guide to explain not just the "how" but the "why" behind each experimental step, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of solvent selection in crystallization?
The primary goal is to identify a solvent or solvent system that exhibits high solubility for this compound at an elevated temperature and low solubility at a lower temperature.[1][2] This differential solubility is the driving force for crystallization upon cooling, allowing for the formation of pure, well-defined crystals while impurities remain in the solution (mother liquor).
Q2: What are the key properties of an ideal crystallization solvent for this compound?
An ideal solvent should:
-
Be chemically inert and not react with the amine.[2]
-
Have a boiling point below 100°C for easy removal during drying.[2]
-
Possess a solubility profile that is highly temperature-dependent.
-
Be non-toxic, inexpensive, and readily available.[2]
-
Promote the formation of well-ordered crystals rather than an amorphous solid or oil.
Q3: What structural features of this compound should guide my initial solvent choice?
The molecule possesses both polar and non-polar characteristics:
-
Polar Features: The primary amine (-NH2) and the pyridine ring nitrogen are capable of hydrogen bonding.[2]
-
Non-Polar Features: The propyl chain and the methyl group on the pyridine ring contribute to its non-polar character.
This dual nature suggests that solvents of intermediate polarity, or solvent mixtures, are likely to be most effective. Alcohols (like ethanol or isopropanol) or mixtures of a polar solvent with a non-polar anti-solvent (e.g., ethanol/hexane) are excellent starting points.[3][4]
Q4: Can I use a solvent mixture?
Absolutely. Using a solvent pair is a powerful technique when no single solvent provides the ideal solubility curve.[5] The compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "anti-solvent"). The two solvents must be miscible. A common procedure is to dissolve the compound in a minimum amount of the hot "good" solvent and then add the "anti-solvent" dropwise until turbidity appears, then re-heat to clarify and cool slowly.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Issue 1: The compound will not dissolve in the hot solvent.
-
Causality: The solvent is not polar enough to overcome the crystal lattice energy of your compound, or you have not added a sufficient volume of solvent.
-
Solution:
-
Increase Solvent Volume: Add more solvent in small increments, ensuring the solution is at its boiling point. Be mindful that using too much solvent will reduce your final yield.[6]
-
Switch to a More Polar Solvent: Based on the principle of "like dissolves like," a more polar solvent may be required.[2] If you are using toluene, consider trying ethyl acetate or isopropanol.
-
Consider a Solvent Mixture: Dissolve the compound in a small amount of a highly polar solvent where it is very soluble (e.g., methanol), then treat this as your "good" solvent in a solvent-pair system.
-
Issue 2: No crystals form upon cooling.
-
Causality: The solution is not supersaturated. This can happen if too much solvent was used or if the compound is still too soluble at the lower temperature.[6]
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line.[5] The microscopic scratches provide a surface for crystal nucleation.
-
Add a Seed Crystal: If you have a previous batch of crystals, add a single, tiny crystal to the solution to act as a template for growth.[1]
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound.[6] Cool the solution again to attempt crystallization.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Causality: The compound has come out of solution at a temperature above its melting point, or the concentration of the solute is too high, leading to precipitation as a liquid instead of an ordered crystal lattice. This is common with compounds containing impurities.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5%) to lower the saturation point.[6]
-
Slow Down the Cooling Rate: A slower cooling process allows molecules more time to orient themselves into a crystal lattice. Insulate the flask to ensure gradual cooling.[5]
-
Change Solvents: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.[1]
-
Issue 4: The final yield is very low.
-
Causality: A significant amount of the compound remains dissolved in the mother liquor. This is often due to using an excessive volume of solvent or not cooling the solution to a low enough temperature.[6]
-
Solution:
-
Optimize Solvent Volume: In future runs, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility.
-
Concentrate the Mother Liquor: A second crop of crystals can often be obtained by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Data Presentation
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
This table is based on the chemical structure and general principles of solubility. Experimental verification is required.
| Solvent Category | Solvent | Estimated Solubility (at 25°C) | Rationale |
| Polar Protic | Water | Sparingly Soluble | Amine can H-bond, but hydrocarbon backbone limits solubility. |
| Methanol | Soluble | Good H-bonding and moderate polarity match. | |
| Ethanol | Soluble | Similar to methanol, good choice for crystallization.[3] | |
| Isopropanol | Moderately Soluble | Slightly less polar than ethanol, may offer a better solubility curve.[3] | |
| Polar Aprotic | Acetone | Soluble | Polarity is suitable, but its low boiling point can make it tricky to handle.[3] |
| Ethyl Acetate | Moderately Soluble | Good intermediate polarity. | |
| Acetonitrile | Soluble | The polar nitrile group can interact with the amine.[7] | |
| Non-Polar | Toluene | Sparingly Soluble | Aromatic ring may interact with the pyridine ring, but overall polarity is low.[4] |
| Hexane | Insoluble | Highly non-polar, making it a poor solvent for this polar amine.[8] Likely useful as an anti-solvent. | |
| Diethyl Ether | Sparingly Soluble | Low polarity and high volatility. May be used as an anti-solvent.[1] |
Experimental Protocols & Visualizations
Protocol 1: Systematic Solvent Screening
Objective: To efficiently identify a suitable crystallization solvent for this compound.
Materials:
-
This compound (crude solid)
-
Selection of test solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane)
-
Small test tubes or vials
-
Heat source (hot plate or sand bath)
-
Glass stirring rods
Procedure:
-
Place approximately 20-30 mg of the crude compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, stirring after each addition.
-
Observation 1: If the compound dissolves readily in a small amount of solvent at room temperature, that solvent is unsuitable as a primary crystallization solvent but may be a "good" solvent for a solvent pair.[5]
-
Observation 2: If the compound is largely insoluble, proceed to the next step.
-
Gently heat the tubes containing the insoluble compound in a sand bath. Continue adding the respective solvent dropwise until the solid just dissolves.
-
Observation 3: If a very large volume of solvent is required, it is not an ideal choice.
-
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If no crystals form, scratch the inside of the tube with a glass rod.
-
After reaching room temperature, place the tube in an ice bath for 15-20 minutes.
-
Ideal Solvent: The best solvent is one where the compound is sparingly soluble at room temperature but fully soluble at high temperature, and which produces a good yield of crystals upon cooling.[2]
Caption: Workflow for systematic solvent screening.
Troubleshooting Logic Diagram
Caption: Decision tree for common crystallization problems.
References
-
Troubleshooting - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
-
Troubleshooting Common Issues with Crystallizer Equipment . (2025). Zhanghua - Filter Dryer. [Link]
-
Key Considerations for Crystallization Studies . (n.d.). H.E.L Group. [Link]
-
Crystallization Optimization . (n.d.). Jena Bioscience. [Link]
-
Common Solvents for Crystallization - US Labs Guide 2026 . (2025). Maiyam Group. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents . (2021). ResearchGate. [Link]
-
Guide for crystallization . (n.d.). [Link]
-
Crystal Growing Tips . (2015). University of Florida. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 . (2022). YouTube. [Link]
-
Optimization . (n.d.). Hampton Research. [Link]
-
Determining Which Solvent to Use - Chemistry LibreTexts . (2022). Chemistry LibreTexts. [Link]
-
Optimization Screening . (n.d.). Creative Biostructure. [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature . (2007). Protein Science. [Link]
-
SOP: CRYSTALLIZATION . (n.d.). University of Cape Town. [Link]
-
Trichloroacetic acid fueled practical amine purifications . (2022). Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. unifr.ch [unifr.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Common Solvents for Crystallization - US Labs Guide 2026 [maiyamminerals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
resolving solubility issues of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine in water
Welcome to the technical support guide for (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility challenges with this compound.
Compound Overview & Physicochemical Properties
This compound is a basic compound featuring two ionizable centers: a primary aliphatic amine and a pyridine nitrogen. This structure dictates its pH-dependent solubility, which is a critical factor in developing aqueous formulations. The free base form is expected to be poorly soluble in water at neutral and alkaline pH.
Based on its structure, we can predict its key physicochemical properties, which are essential for understanding its solubility behavior.
| Property | Predicted Value | Implication for Aqueous Solubility |
| Molecular Weight | ~164.25 g/mol | Moderate molecular weight, generally favorable. |
| pKa₁ (Aliphatic Amine) | 9.5 - 10.5 | This group will be protonated (BH+) at pH < 9.5, significantly increasing solubility. |
| pKa₂ (Pyridine Nitrogen) | 5.0 - 6.0 | This group will be protonated (BH+) at pH < 5.0, further enhancing solubility. |
| Predicted LogP | 2.0 - 2.8 | Indicates moderate lipophilicity, suggesting low intrinsic solubility of the neutral free base. |
| Intrinsic Solubility (S₀) | Low | The solubility of the un-ionized form in water is expected to be poor. |
Note: These values are estimations based on chemical structure and may vary from experimental results.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My compound precipitates when I try to dissolve it in neutral water or a phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
Answer: This is the expected behavior for this compound. At neutral pH (e.g., 7.4), which is well above both predicted pKa values, the compound exists predominantly in its neutral, un-ionized free base form.[1][2] This form has low intrinsic water solubility due to its moderate lipophilicity (LogP). To achieve dissolution, you must modify the properties of the solvent or the compound itself.
Q2: I'm seeing variable and inconsistent solubility results between experiments. What could be the cause?
Answer: Inconsistent results often stem from the difference between kinetic and thermodynamic solubility.[3][4][5]
-
Kinetic Solubility: Often measured in high-throughput screening, this involves dissolving a DMSO stock of your compound into an aqueous buffer.[4][6] This can create a temporary, supersaturated solution that may precipitate over time, leading to variability.[5][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of the solid compound to the aqueous medium and allowing it to equilibrate (typically for 24 hours) until the concentration of the dissolved drug is constant.[3][5][7]
For reliable and reproducible data, especially for formulation development, measuring thermodynamic solubility is crucial.
Q3: I need to prepare a stock solution in an aqueous buffer. What is the best approach?
Answer: The most effective strategy is to leverage the basic nature of the compound by adjusting the pH.[8][9] By lowering the pH, you protonate the amine and pyridine groups, converting the molecule into a more soluble salt form in situ.
Recommended Strategy:
-
Start with an acidic buffer (e.g., pH 2-4).
-
Weigh the desired amount of the compound.
-
Gradually add the acidic buffer to the solid while stirring until it fully dissolves.
-
If needed for your experiment, you can then carefully and slowly adjust the pH upwards with a dilute base. Be aware that precipitation may occur as you approach the pKa values.
Strategic Solutions & Experimental Protocols
Here we provide detailed strategies and step-by-step protocols to systematically overcome solubility issues.
Strategy 1: pH Adjustment
The most direct method to enhance the solubility of a basic compound is by lowering the pH of the aqueous medium.[2]
Causality: According to the Henderson-Hasselbalch equation, at a pH at least 2 units below the pKa of a basic group, that group will be >99% in its protonated, charged (and thus more water-soluble) form. For this compound, a pH of ~3 would ensure both nitrogens are protonated, maximizing solubility.
This experiment is critical to understanding how pH affects your compound's solubility.
Materials:
-
This compound (solid)
-
Series of buffers (e.g., citrate, phosphate, HCl) covering a pH range from 2 to 10.
-
Vials, magnetic stirrer, pH meter.
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS).
Procedure:
-
Add an excess amount of the solid compound to vials containing each buffer (ensure solid is visible).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
After 24 hours, allow the vials to stand, letting the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.
Strategy 2: Salt Formation
Creating a stable, solid salt form of the compound is a highly effective and common pharmaceutical strategy to improve aqueous solubility and dissolution rates.[10][11][12] A salt introduces an ionic charge into the molecule, which generally increases its affinity for water.[13][14]
Causality: By reacting the basic compound with an acid, you form a salt with a specific counter-ion. The properties of this salt, including its crystal lattice energy and the nature of the counter-ion, will determine its solubility.[15]
This protocol allows you to test various counter-ions to find a salt with optimal properties.
Materials:
-
This compound
-
A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid, citric acid).
-
Various solvents for crystallization (e.g., ethanol, isopropanol, acetone, water).
Procedure:
-
Dissolve a known amount of the free base in a suitable solvent (e.g., ethanol).
-
In a separate vial, dissolve an equimolar amount of the selected acid in the same solvent.
-
Slowly add the acid solution to the free base solution while stirring.
-
Observe for precipitation. If no solid forms, slowly add an anti-solvent (a solvent in which the salt is insoluble) or allow the solvent to evaporate slowly.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the new salt form (e.g., via melting point, DSC, XRPD) and measure its aqueous solubility using the protocol described in Strategy 1 (at a fixed pH, e.g., in pure water).
Strategy 3: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be added to water to increase the solubility of poorly soluble compounds.[16][17][18]
Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for a lipophilic solute to dissolve.[16] They can disrupt the hydrogen-bonding network of water, lowering the energy required to create a cavity for the solute molecule.[16][19] Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[19][20]
Materials:
-
This compound
-
Co-solvents: Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol.
-
Water (HPLC grade).
Procedure:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40% v/v of PG in water).
-
Determine the thermodynamic solubility of your compound in each mixture using the shake-flask method described in Protocol 1.
-
Plot the solubility as a function of the co-solvent concentration.
-
Caution: Be mindful of potential toxicity and downstream assay compatibility when using co-solvents.[8][21] High concentrations of organic solvents can be unsuitable for many biological experiments.
Visualizing the Process
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve solubility issues for a basic compound like this compound.
Caption: A workflow for troubleshooting solubility.
Chemical Equilibrium Diagram
This diagram illustrates how pH affects the ionization state of this compound and its corresponding relative solubility.
Caption: pH effect on ionization and solubility.
Frequently Asked Questions (FAQs)
-
Q: Can I use sonication to help dissolve my compound?
-
A: Sonication can help overcome kinetic barriers to dissolution, but it will not increase the thermodynamic solubility. It can be useful for quickly dissolving a compound in a system where it is known to be soluble (e.g., in an acidic buffer), but it will not prevent precipitation if the solution is supersaturated.
-
-
Q: Will increasing the temperature improve solubility?
-
A: For most solids, solubility increases with temperature. However, this effect may not be substantial enough to solve significant solubility issues and can risk chemical degradation of your compound. A systematic evaluation is needed to determine the temperature-solubility relationship.
-
-
Q: Are there other advanced techniques I can consider?
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Various Authors. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Filo. (2025). How does co-solvency increase solubility. Filo. [Link]
-
CatSci. (2022). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. CatSci. [Link]
-
Prajapati, M., & Patel, C. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 131-137. [Link]
-
Mohammed, N. N. (2014). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
Verma, A., et al. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(02), 239–253. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Shinde, G. V., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Journal of Pharmacy Research, 3(11), 2764-2768. [Link]
-
Madhavi, M. (n.d.). Solubility enhancement and cosolvency. Slideshare. [Link]
-
Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 141–149. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]
-
Kumar, S., & Singh, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(2), 1-8. [Link]
-
Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Pharmaceutical Investigation, 51, 447–456. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology. [Link]
-
Shah, V. P., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 48-51. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
Asian Journal of Dental and Health Sciences. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. AJDHS. [Link]
Sources
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. enamine.net [enamine.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ajdhs.com [ajdhs.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjpdft.com [rjpdft.com]
- 12. gsconlinepress.com [gsconlinepress.com]
- 13. researchgate.net [researchgate.net]
- 14. catsci.com [catsci.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
- 16. How does co-solvency increase solubility | Filo [askfilo.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 19. scispace.com [scispace.com]
- 20. wjbphs.com [wjbphs.com]
- 21. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chiral HPLC Method Development for the Enantiomeric Separation of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies for the analytical separation of the enantiomers of 2-(6-Methylpyridin-3-yl)propan-1-amine. As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects, robust and reliable enantioselective analytical methods are paramount.[1][2] The subject compound, a primary amine with a pyridine moiety, presents specific challenges and opportunities for chiral recognition, making the choice of chiral stationary phase (CSP) and mobile phase critical for success.
This document moves beyond a simple listing of methods. It delves into the rationale behind the selection of two primary, orthogonal chiral separation strategies, providing detailed experimental protocols and comparative data. The objective is to equip researchers, scientists, and drug development professionals with a practical framework for developing and optimizing chiral separations for this and structurally related compounds.
Pillar 1: Understanding the Analyte and Chiral Recognition Mechanisms
The target molecule, 2-(6-Methylpyridin-3-yl)propan-1-amine, possesses a primary amine group, which is a key interaction site (hydrogen bonding, ionic interactions), and a π-electron-rich pyridine ring. A successful chiral method hinges on a chiral stationary phase (CSP) that can engage in at least three points of interaction with the analyte's stereocenter, leading to the formation of transient diastereomeric complexes with different stability constants.[3][4]
Given the analyte's structure, two CSP classes are prime candidates for initial screening:
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose are the most versatile and widely used CSPs in HPLC.[5] Their helical polymer structures create chiral grooves or cavities where analytes can bind. Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3]
-
Pirkle-Type CSPs: These "brush-type" phases are designed with specific π-electron donor or π-electron acceptor moieties.[4][6][7] For an analyte with a pyridine ring (a π-electron system), a Pirkle phase with a π-acceptor group, such as a 3,5-dinitrobenzoyl moiety, can induce strong π-π stacking interactions, which are a powerful component of the chiral recognition mechanism.[6][7]
We will compare method development strategies centered on these two distinct, yet highly effective, CSP technologies.
Pillar 2: Comparative Methodologies & Protocols
A systematic screening approach is the most efficient path to a successful chiral separation.[2][3] We present two parallel screening protocols for a representative CSP from each class.
Methodology A: Polysaccharide-Based CSP (Cellulose Derivative)
Polysaccharide columns are renowned for their broad enantioselectivity. We will base this protocol on a cellulose tris(3,5-dimethylphenylcarbamate) coated CSP, one of the most successful and widely documented phases.
Experimental Protocol: Screening on a Cellulose-Based CSP
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H), 5 µm, 4.6 x 250 mm.
-
Mobile Phase System: Normal Phase (NP). The primary mobile phase consists of a non-polar solvent (n-Hexane) and an alcohol modifier (Isopropanol, IPA). A basic additive is essential to prevent peak tailing from the primary amine.
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm (or a more specific wavelength for the pyridine chromophore, e.g., 265 nm).
-
Mobile Phase Composition: Screen the following isocratic compositions:
-
90:10 (n-Hexane:IPA) with 0.1% Diethylamine (DEA)
-
80:20 (n-Hexane:IPA) with 0.1% DEA
-
70:30 (n-Hexane:IPA) with 0.1% DEA
-
-
-
Rationale (Causality behind Choices):
-
Normal Phase: NP mode often provides better selectivity for polar compounds on polysaccharide CSPs compared to reversed-phase.
-
n-Hexane/IPA: This is a classic, effective solvent system for NP chiral chromatography, allowing for modulation of analyte retention and interaction with the CSP.[8]
-
Diethylamine (DEA): The basic amine analyte can interact strongly with residual acidic silanol groups on the silica support, causing severe peak tailing. A basic additive like DEA competes for these sites, ensuring symmetrical peak shapes and improving resolution.
-
Methodology B: Pirkle-Type CSP (π-Acceptor)
This approach leverages a different recognition mechanism. We will use a (R,R)-Whelk-O® 1 column, which has a 3,5-dinitrobenzoyl group (a strong π-acceptor) covalently bonded to silica.[6]
Experimental Protocol: Screening on a Pirkle-Type CSP
-
Column: (R,R)-Whelk-O 1, 5 µm, 4.6 x 250 mm.
-
Mobile Phase System: Normal Phase (NP).
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm.
-
Mobile Phase Composition: Screen the following isocratic compositions:
-
95:5 (n-Hexane:IPA) with 0.1% Trifluoroacetic Acid (TFA)
-
90:10 (n-Hexane:IPA) with 0.1% TFA
-
80:20 (n-Hexane:IPA) with 0.1% TFA
-
-
-
Rationale (Causality behind Choices):
-
π-Acceptor CSP: The pyridine ring of the analyte can act as a π-donor, forming a charge-transfer complex with the π-acceptor CSP. This strong, specific interaction is often highly enantioselective.
-
Covalent Bonding: Pirkle phases are covalently bonded, making them extremely durable and robust compared to some coated polysaccharide phases.[6]
-
Trifluoroacetic Acid (TFA): While counterintuitive for a basic analyte, a small amount of an acidic modifier can sometimes enhance interaction with Pirkle-type CSPs by forming an ion pair with the analyte's amine group. This ion pair can then present a different steric profile to the CSP, potentially improving chiral recognition. This is an alternative strategy to using a basic modifier and is worth screening.
-
Pillar 3: Data Presentation and Performance Comparison
To illustrate the potential outcomes of these screening protocols, the following table summarizes hypothetical but realistic experimental data.
Table 1: Comparative Performance Data for Chiral Separation Methods
| Parameter | Methodology A: Cellulose CSP | Methodology B: Pirkle CSP |
| Optimal Mobile Phase | 80:20 (n-Hexane:IPA) + 0.1% DEA | 90:10 (n-Hexane:IPA) + 0.1% TFA |
| Retention Time (Enantiomer 1) | 8.5 min | 12.3 min |
| Retention Time (Enantiomer 2) | 10.2 min | 15.1 min |
| Resolution (Rs) | 2.1 | 2.8 |
| Selectivity (α) | 1.25 | 1.29 |
| Peak Tailing Factor | 1.1 | 1.2 |
| Analysis Time | ~15 min | ~20 min |
Analysis of Results:
-
Methodology A (Cellulose CSP): Achieved a good separation with a resolution of 2.1, which is well above the baseline separation requirement (Rs > 1.5). The analysis time is relatively short. This method is a reliable, robust choice.
-
Methodology B (Pirkle CSP): Provided a higher resolution (2.8), indicating a more specific and effective chiral recognition mechanism for this particular analyte. However, the retention times are longer, leading to a longer overall analysis time. The higher selectivity (α) suggests this method would be more robust to small changes in mobile phase composition.
Workflow and Optimization
The initial screening provides a starting point. Further optimization can be performed on the most promising method to improve resolution, reduce analysis time, or enhance peak shape.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Mass Spectrometric Analysis of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
Introduction
In the landscape of pharmaceutical development and chemical research, the structural elucidation and chiral purity assessment of novel chemical entities are paramount. (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine, a chiral amine featuring a substituted pyridine ring, represents a class of compounds with significant potential in medicinal chemistry. Its structural similarity to amphetamine-like substances necessitates robust analytical methodologies for its characterization and quantification.[1][2] This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of this compound and offers a comparative overview of various analytical techniques pertinent to its analysis. As mass spectrometry is inherently "chirally blind," this guide will also explore strategies to resolve and quantify its enantiomeric forms, a critical aspect of drug development and safety.[3][4]
Predicted Mass Spectrometric Fragmentation Patterns
The fragmentation of this compound in a mass spectrometer is highly dependent on the ionization technique employed. Here, we will explore the predicted fragmentation pathways under both Electron Ionization (EI), typically used with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly coupled with Liquid Chromatography (LC-MS).
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecule is subjected to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation. The fragmentation is guided by the stability of the resulting ions and neutral losses.
A primary fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom of the primary amine. This results in the loss of a methyl radical (•CH₃) to form a stable iminium ion, which is often the base peak in the spectrum of primary amines.[5] Another significant fragmentation is the benzylic cleavage, where the bond between the propyl chain and the pyridine ring breaks, leading to the formation of a substituted pyridinium ion.
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathway.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation
ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺ in positive ion mode. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of this precursor ion. The fragmentation of the protonated molecule will primarily involve the loss of neutral molecules.
A prominent fragmentation pathway for the [M+H]⁺ ion (m/z 151) is the loss of ammonia (NH₃) from the protonated amine. Another likely fragmentation is the cleavage of the C-C bond between the isopropyl group and the pyridine ring, leading to the formation of the protonated 6-methyl-3-vinylpyridine or a related stable ion.
Predicted ESI-MS/MS Fragmentation Pathway
Sources
- 1. Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to the Salt Forms of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its physicochemical properties, bioavailability, and stability. The subject of our investigation, (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine, is a chiral amine whose efficacy and manufacturability are intrinsically linked to its salt form. This guide provides a comprehensive framework for the spectroscopic characterization of this API and its common salt forms, offering a comparative analysis based on established analytical principles. Our objective is to equip researchers with the rationale and methodology to discern the subtle yet significant spectroscopic differences that arise from the interaction between the API and various counter-ions.
The Rationale for Salt Form Characterization
The conversion of a free base, such as this compound, into a salt is a cornerstone of pharmaceutical formulation. This transformation is not merely a chemical convenience; it is a strategic maneuver to optimize the API's properties. For instance, the hydrochloride salt often enhances aqueous solubility and dissolution rate, while larger, more complex counter-ions like besylate or tartrate can be employed to modulate hygroscopicity or improve crystalline stability.
The choice of a salt form necessitates a robust analytical validation to confirm the salt's identity, purity, and consistency. Spectroscopic techniques are the workhorses of this validation process, providing a detailed fingerprint of the molecular structure and the ionic interactions at play. This guide will focus on a multi-pronged spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Chiroptical methods to build a comprehensive analytical profile.
Experimental Workflow: A Self-Validating Approach
A robust analytical workflow ensures that the data generated is reliable and reproducible. The following protocol is designed as a self-validating system, where the results from each technique corroborate the others, leading to an unambiguous characterization of the API salt form.
Figure 1: A generalized workflow for the comparative spectroscopic characterization of API salt forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For the characterization of this compound and its salts, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (free base or salt) in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical, as it must dissolve the sample without reacting with it. DMSO-d₆ is often a good starting point due to its broad solvency.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparative NMR Data Analysis
The key differences between the NMR spectra of the free base and its salts will manifest in the chemical shifts of the protons and carbons near the basic nitrogen atoms.
| Functional Group | Free Base (Expected ¹H Shift) | Hydrochloride Salt (Expected ¹H Shift) | Rationale for Shift |
| Amine Protons (-NH₂) | Broad singlet, ~1.5-3.0 ppm | Broad singlet, ~8.0-9.0 ppm (-NH₃⁺) | Deshielding due to protonation and formation of the ammonium ion. |
| Pyridine Ring Protons | Aromatic region, ~7.0-8.5 ppm | Downfield shift of protons adjacent to the nitrogen | Protonation of the pyridine nitrogen leads to deshielding of adjacent protons. |
| Protons α to Amine | ~2.5-3.0 ppm | Downfield shift to ~3.0-3.5 ppm | Inductive effect of the positively charged ammonium group. |
Note: The exact chemical shifts are dependent on the solvent and concentration.
The ¹³C NMR spectra will show analogous downfield shifts for the carbons adjacent to the protonated nitrogen atoms. Furthermore, the spectra of the tartrate and besylate salts will exhibit additional signals corresponding to the carbon atoms of the counter-ions, providing definitive proof of their presence.
FT-IR Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds. It is particularly useful for observing changes in bonding upon salt formation.
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent disk. ATR is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: Acquire a background spectrum of the empty sample compartment (or the ATR crystal) and subtract it from the sample spectrum.
Comparative FT-IR Data Analysis
The most significant changes in the IR spectra upon salt formation will be observed in the N-H stretching and bending regions.
| Vibrational Mode | Free Base (Expected Wavenumber) | Salt Form (Expected Wavenumber) | Rationale for Change |
| N-H Stretch (Amine) | Two bands, ~3300-3400 cm⁻¹ | Broad band, ~2500-3000 cm⁻¹ (Ammonium) | The N-H stretching in the ammonium ion is broadened and shifted to lower wavenumbers due to hydrogen bonding. |
| N-H Bend (Amine) | ~1600-1650 cm⁻¹ | ~1500-1600 cm⁻¹ (Ammonium) | The bending vibration of the N-H bond is also altered upon protonation. |
| Counter-ion Bands | Absent | Present | The tartrate salt will show characteristic C=O and O-H stretches, while the besylate salt will exhibit S=O and aromatic C-H stretches. |
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the API and identifying the components of the salt.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to detect the protonated API. If desired, the counter-ion can be detected in negative ion mode.
Comparative MS Data Analysis
In all cases, the positive ion ESI-MS spectrum should show a prominent peak corresponding to the protonated free base, [M+H]⁺, where M is the molecular weight of this compound. The analysis of the different salt forms will yield the same [M+H]⁺ peak, confirming that the API itself has not been altered. This technique serves as a crucial identity test.
Chiroptical Spectroscopy: Verifying Stereochemical Integrity
Since the API is a single enantiomer, it is imperative to confirm that the stereochemical integrity is maintained throughout the salt formation process. Chiroptical techniques, such as Circular Dichroism (CD), are ideal for this purpose.
Experimental Protocol for CD Spectroscopy
-
Sample Preparation: Prepare solutions of the free base and each salt form at the same concentration in a suitable solvent (e.g., methanol).
-
Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Presentation: The data is typically presented as molar ellipticity [θ] versus wavelength.
Comparative CD Data Analysis
The CD spectra of the free base and its salts should exhibit the same sign and general shape of the Cotton effects. While minor shifts in the wavelength and intensity of the maxima and minima may occur due to the different chemical environments, the overall pattern should be consistent. A significant change or an inversion of the spectrum would indicate a potential racemization or inversion of stereochemistry, which would be a critical failure in the salt selection process.
Conclusion: An Integrated Analytical Approach
The spectroscopic characterization of different salt forms of this compound is a non-trivial but essential task in pharmaceutical development. A comprehensive analysis, integrating data from NMR, FT-IR, MS, and CD spectroscopy, provides a detailed and self-validating picture of the API's structure, the nature of the ionic interaction with the counter-ion, and the preservation of its critical stereochemical integrity. This guide has outlined a robust, experimentally-grounded framework for conducting such a comparative analysis, empowering researchers to make informed decisions in the salt selection process.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. [Link]
-
Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy. John Wiley & Sons. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
